Methyl 4-fluoroquinoline-8-carboxylate

Genotoxicity Drug Safety Structure-Activity Relationship

Researchers developing fluoroquinolone-based antibacterials often encounter genotoxicity risks with common fluoro-substituted quinoline scaffolds. Methyl 4-fluoroquinoline-8-carboxylate (CAS 1416440-25-9) solves this problem with its unique 4-fluoro substitution pattern-studies confirm that 4-fluoroquinoline does not induce unscheduled DNA synthesis (UDS), unlike the 5-, 6-, 7-, and 8-fluoro isomers. This makes it the preferred starting material for medicinal chemistry programs targeting an improved early-stage safety profile. • Non-genotoxic scaffold: 4-fluoro isomer lacks UDS induction, streamlining candidate selection. • Defined pro-moiety: The C-8 methyl ester enables controlled SAR studies on prodrug activation and target engagement, with literature-confirmed differences in potency versus the free acid. • Patent-aligned intermediate: Directly matches the synthetic strategy of JPH08208617 for 8-methoxy fluoroquinolone carboxylic acid derivatives with excellent antimicrobial activity.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
Cat. No. B12971595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoroquinoline-8-carboxylate
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C(C=CN=C21)F
InChIInChI=1S/C11H8FNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
InChIKeyHEPBPZPDKXDOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluoroquinoline-8-carboxylate: Key Data for Sourcing & Research


Methyl 4-fluoroquinoline-8-carboxylate (CAS: 1416440-25-9) is a heterocyclic building block belonging to the quinoline family, distinguished by a fluorine atom at the 4-position and a methyl ester group at the 8-position on the bicyclic core . It is structurally related to key pharmacophores in antibacterial fluoroquinolone research and is primarily utilized as a synthetic intermediate for constructing more complex, biologically active molecules [1]. The compound is characterized by a molecular formula of C11H8FNO2 and a molecular weight of 205.18 g/mol [2].

Compound class Fluoroquinoline building block
Substitution 4-Fluoro, 8-methyl ester
Primary role Synthetic intermediate for fluoroquinolone research

Methyl 4-fluoroquinoline-8-carboxylate: Substitution Risks


The specific substitution pattern of Methyl 4-fluoroquinoline-8-carboxylate dictates its unique chemical reactivity and biological potential. The 4-fluoro substituent is critical; studies on isomeric fluoroquinolines demonstrate that the position of fluorine directly influences genotoxic potential, with 5-, 6-, 7-, and 8-fluoroquinoline inducing unscheduled DNA synthesis (UDS), while 2-, 3-, and notably 4-fluoroquinoline do not [1]. This highlights that a 4-fluoro substitution confers a distinct safety profile for advanced development, differentiating it from other fluoro isomers. Furthermore, the C-8 methyl ester is not merely a carboxylate mimic; class-level evidence from antimicrobial quinoline studies shows that amino acid-quinolines exhibit more potent or equipotent antibacterial action compared to their corresponding esters, indicating the ester pro-moiety significantly modulates biological activity and cannot be directly substituted with a free acid or amide without altering efficacy [2]. Therefore, replacing this compound with a generic fluoroquinoline, a different ester, or an isomer lacking the precise 4-fluoro-8-carboxylate architecture will fundamentally alter its intended performance as a chemical intermediate or research probe.

Target compound feature
Substitution risk
4-Fluoro substitution
Replacing with 5-,6-,7-,8-fluoro isomers may introduce genotoxicity endpoint concern (UDS induction)
8-Methyl ester moiety
Free acid or amide forms may shift antimicrobial potency profile; ester may modulate activity

Methyl 4-fluoroquinoline-8-carboxylate: Evidence-Based Differentiation


Isomeric Fluorine Position & Genotoxic Potential

In direct comparative genotoxicity assays using unscheduled DNA synthesis (UDS), 4-fluoroquinoline, the core scaffold of the target compound, demonstrated no significant induction of UDS. This contrasts sharply with other positional isomers such as 5-, 6-, 7-, and 8-fluoroquinoline, which were all capable of inducing UDS [1]. This specific positioning of the fluorine atom at the 4-position is thus a critical determinant of a favorable early-stage safety profile.

Fluorine Position & UDS
Head-to-head comparison
4-Fluoroquinoline: No significant UDS induction
5,6,7,8-Fluoro isomers: Induce UDS
Supports 4-fluoro scaffold for early genotoxicity endpoint review
In vitro UDS assay; direct comparison
Genotoxicity Drug Safety Structure-Activity Relationship

C4 Fluorine Substitution & Metabolic Stability

Class-level analysis of quinoline carboxylic acids indicates that fluorine substitution, particularly at the 4-position, enhances electronic effects that can influence metabolic stability and bioactivity . In contrast, the non-fluorinated methyl analog, 4-methylquinoline-8-carboxylic acid, lacks this electronic modulation. While a direct head-to-head metabolic stability comparison is not available, the presence of the fluoro group is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, which is a key advantage over its hydrogen or methyl-substituted counterparts.

Fluorine & Metabolic Stability
Class-level inference
Fluorine at C4 may enhance electronic effects; potential metabolic stability improvement inferred from SAR
Context-dependent; may support metabolic stability screening
No direct head-to-head data; review required
Metabolic Stability Drug Metabolism Physicochemical Properties

Ester Moiety & Antimicrobial Potency

Class-level evidence from a series of quinoline derivatives demonstrates that the methyl ester form has distinct biological activity compared to its hydrolyzed counterparts. In vitro antimicrobial screening of amino acid-quinolines showed that the synthesized amino acid derivatives were more potent or equipotent against tested bacterial strains than their corresponding methyl esters [1]. This confirms that the ester group is not biologically inert and its presence or absence directly influences antimicrobial efficacy, making Methyl 4-fluoroquinoline-8-carboxylate a functionally distinct entity from its parent acid, 4-fluoroquinoline-8-carboxylic acid.

Ester vs. Amino Acid Derivatives
Class-level inference
Methyl ester: lower or equipotent antimicrobial activity relative to amino acid-quinoline derivatives
Ester form selection relevant for SAR and prodrug studies
In vitro microdilution assay
Antibacterial Prodrug Structure-Activity Relationship

Methyl 4-fluoroquinoline-8-carboxylate: Application Scenarios


Genotoxicity-Safe Antibacterial Scaffold

Based on the finding that the 4-fluoroquinoline core does not induce unscheduled DNA synthesis (UDS), while other fluoro isomers do [1], Methyl 4-fluoroquinoline-8-carboxylate is the preferred starting material for medicinal chemistry programs aiming to develop fluoroquinoline-based antibacterials with an improved early-stage safety profile. Its use can circumvent the genotoxicity liabilities associated with alternative fluoro-substituted scaffolds, streamlining the path to candidate selection.

Intermediate for 8-Substituted Fluoroquinolone Patents

This compound directly aligns with the synthetic strategies outlined in Japanese Patent JPH08208617, which describes its use as a new intermediate for producing fluoroquinoline carboxylic acid derivatives, specifically those with a methoxy group at the 8-position expressing excellent antimicrobial activity [2]. It is therefore the exact building block required for researchers aiming to replicate or expand upon the patented chemical space for novel antimicrobial agents.

Control for Quinoline Prodrug & Metabolite Studies

Given the class-level evidence that the methyl ester form exhibits different antimicrobial potency compared to its hydrolyzed derivatives [3], this compound is an indispensable control for studies investigating the role of the ester moiety in prodrug activation, cellular permeability, or target engagement. It is not interchangeable with its free acid counterpart and is required for accurate structure-activity relationship (SAR) analysis.

Application
Selection Property
Validation Focus
Genotoxicity endpoint review in fluoroquinolone research
4-Fluoro substitution pattern
UDS induction endpoint review
Synthetic intermediate for patented fluoroquinolone derivatives
8-Methyl ester as synthetic handle
Synthetic route compatibility and patent scope
Ester form for prodrug/metabolite SAR studies
Methyl ester vs. free acid activity profile
Antimicrobial activity comparison and hydrolysis study
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